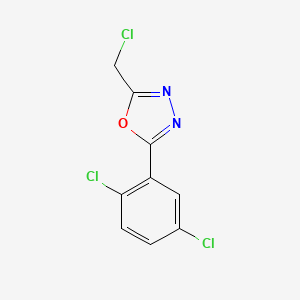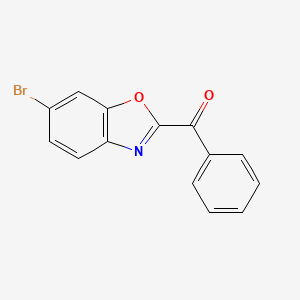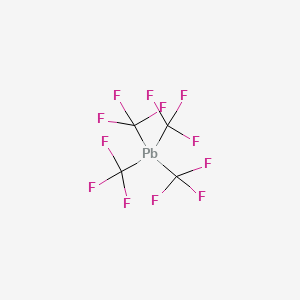
Tetrakis(trifluoromethyl)plumbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(trifluoromethyl)plumbane is an organolead compound with the chemical formula Pb(CF₃)₄ It is characterized by the presence of four trifluoromethyl groups attached to a central lead atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrakis(trifluoromethyl)plumbane can be synthesized through several methods. One common approach involves the reaction of lead chloride with hexafluoroethane in a plasma reaction . Another method includes the reaction of tetraphenyllead or tetra-p-tolyllead with tetrakis(trifluoromethyl)tin at elevated temperatures around 80°C .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Tetrakis(trifluoromethyl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.
Substitution: It can participate in substitution reactions where the trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions: Reagents such as halogens, acids, and bases are commonly used in reactions involving this compound. The conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.
Aplicaciones Científicas De Investigación
Tetrakis(trifluoromethyl)plumbane has several applications in scientific research:
Biology: The compound’s unique properties make it a subject of study in biochemical research, although its specific biological applications are still being explored.
Medicine: Research is ongoing to investigate potential medicinal uses, especially in the development of fluorinated pharmaceuticals.
Industry: this compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which tetrakis(trifluoromethyl)plumbane exerts its effects involves the interaction of its trifluoromethyl groups with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved are complex and depend on the specific reactions and conditions.
Comparación Con Compuestos Similares
Tetrakis(trifluoromethyl)stannane: Similar in structure but with a central tin atom instead of lead.
Tetrakis(trifluoromethyl)silane: Contains a silicon atom at the center.
Tetrakis(trifluoromethyl)germane: Features a germanium atom in place of lead.
Uniqueness: Tetrakis(trifluoromethyl)plumbane is unique due to the presence of lead, which imparts distinct chemical properties compared to its silicon, tin, and germanium analogs
Propiedades
Número CAS |
4556-29-0 |
|---|---|
Fórmula molecular |
C4F12Pb |
Peso molecular |
483 g/mol |
Nombre IUPAC |
tetrakis(trifluoromethyl)plumbane |
InChI |
InChI=1S/4CF3.Pb/c4*2-1(3)4; |
Clave InChI |
ASZHEGAMHNBNGA-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)[Pb](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



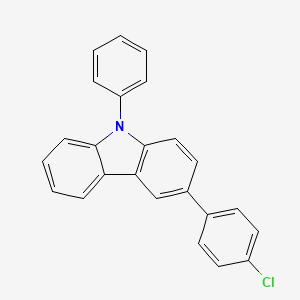
![3-(Thiophen-3-yl)benzo[b]thiophene](/img/structure/B14133779.png)
![N'-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14133789.png)
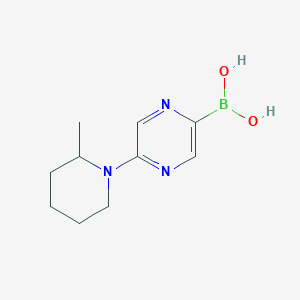
![3-[4-(Trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B14133802.png)
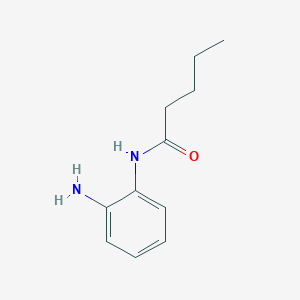



![1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene](/img/structure/B14133827.png)
